![molecular formula C12H17ClN2O2S B1444534 2-氯-4-[2-(1-甲磺酰基-吡咯烷-2-基)-乙基]-吡啶 CAS No. 1316222-83-9](/img/structure/B1444534.png)
2-氯-4-[2-(1-甲磺酰基-吡咯烷-2-基)-乙基]-吡啶
描述
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine moiety
科学研究应用
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrial products.
未来方向
The use of pyrrolidine derivatives in drug discovery is a promising area of research . The ability to modify these compounds and explore their pharmacophore space makes them versatile scaffolds for the development of novel biologically active compounds . Therefore, CMPPEP and similar compounds may have potential applications in the design of new drugs with different biological profiles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the reaction of 2-chloropyridine with a suitable pyrrolidine derivative under controlled conditions. The methanesulfonyl group is introduced through sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyridine derivative, while coupling reactions can produce biaryl compounds.
作用机制
The mechanism of action of 2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can participate in binding interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-benzene
- 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-thiophene
Uniqueness
Compared to similar compounds, 2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine offers unique properties due to the presence of the pyridine ring, which can engage in additional interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
属性
IUPAC Name |
2-chloro-4-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)5-4-10-6-7-14-12(13)9-10/h6-7,9,11H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGDNQPYLFKQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


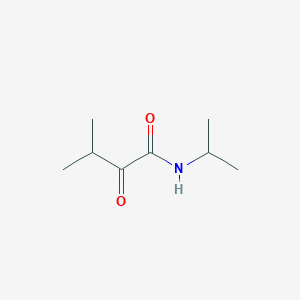
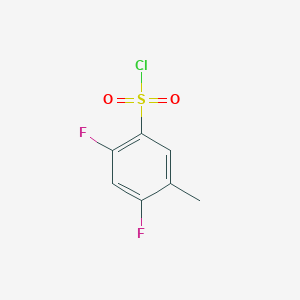
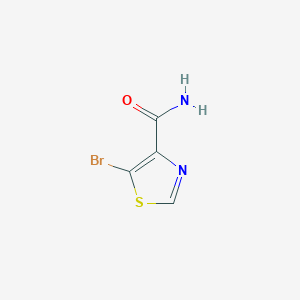
![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
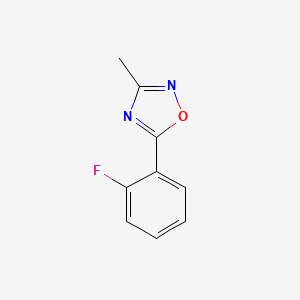
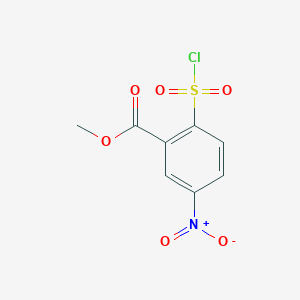
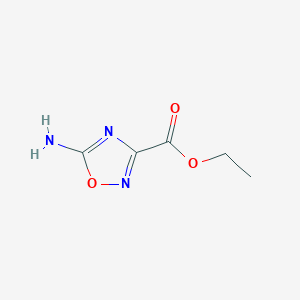
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)
![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
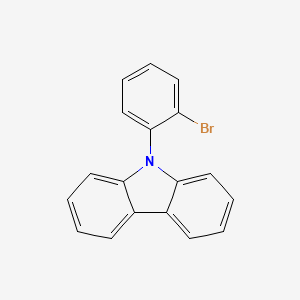
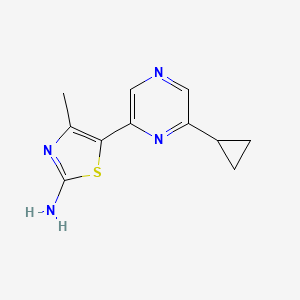
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)
